REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([C:13]([O:15]C)=[O:14])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CO>[CH3:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)OC)C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
ADDITION
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Details
|
To the residue was added 300 ml of water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue in water
|
Type
|
FILTRATION
|
Details
|
the solution was subjected to filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |